

An In-depth Technical Guide to 1-(Cyclopropylcarbonyl)piperidin-4-one

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(Cyclopropylcarbonyl)piperidin-4-one

Cat. No.: B1285367

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of **1-(Cyclopropylcarbonyl)piperidin-4-one**. This compound is of significant interest in medicinal chemistry due to its incorporation of the piperidin-4-one scaffold, a versatile intermediate in the synthesis of various biologically active molecules.^[1]

Core Chemical Properties

1-(Cyclopropylcarbonyl)piperidin-4-one is a heterocyclic ketone. Its structure features a piperidine ring N-acylated with a cyclopropylcarbonyl group. The physicochemical properties of this compound are crucial for its handling, characterization, and application in synthetic chemistry.

Property	Value	Reference
CAS Number	63463-43-4	[2][3]
Molecular Formula	C ₉ H ₁₃ NO ₂	[2]
Molecular Weight	167.20 g/mol	[2]
Appearance	Solid	[3]
Predicted pKa	-0.78 ± 0.20	[2]
Predicted LogP	-0.52	[3]

Spectroscopic Characterization

While specific experimental spectra for **1-(Cyclopropylcarbonyl)piperidin-4-one** are not widely published, the expected spectral characteristics can be predicted based on its structure:

- ¹H NMR:** The spectrum would be expected to show characteristic signals for the cyclopropyl protons (typically upfield multiplets), as well as multiplets for the methylene protons of the piperidine ring. The protons adjacent to the nitrogen and the carbonyl group would appear as distinct downfield signals.
- ¹³C NMR:** The carbon spectrum would display a signal for the ketone carbonyl (~208 ppm), an amide carbonyl (~172 ppm), and distinct signals for the carbons of the piperidine and cyclopropyl rings.
- Infrared (IR) Spectroscopy:** The IR spectrum would be characterized by two strong absorption bands corresponding to the two carbonyl groups: the ketone C=O stretch (typically ~1715 cm⁻¹) and the amide C=O stretch (typically ~1645 cm⁻¹).
- Mass Spectrometry (MS):** The mass spectrum under electron ionization would be expected to show the molecular ion peak (M⁺) at m/z = 167. Key fragmentation patterns would likely involve the loss of the cyclopropyl group or cleavage of the piperidine ring.

Experimental Protocols

General Synthesis of 1-(Cyclopropylcarbonyl)piperidin-4-one

A common and effective method for the synthesis of N-acylated piperidones involves the reaction of a piperidone salt with an acylating agent, such as an acyl chloride, in the presence of a base. The following protocol is a general procedure based on established chemical principles for this type of transformation.

Materials:

- Piperidin-4-one hydrochloride
- Cyclopropanecarbonyl chloride
- Triethylamine (TEA) or a similar non-nucleophilic base
- Dichloromethane (DCM) or a similar aprotic solvent
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Hexanes and Ethyl Acetate for chromatography elution

Procedure:

- **Reaction Setup:** To a round-bottom flask under a nitrogen atmosphere, add piperidin-4-one hydrochloride and dichloromethane (DCM).
- **Basification:** Cool the suspension to 0 °C using an ice bath. Add triethylamine (typically 2.2 equivalents) dropwise to neutralize the hydrochloride salt and provide a basic medium for the reaction. Stir the mixture for 15-20 minutes at 0 °C.

- **Acylation:** Slowly add cyclopropanecarbonyl chloride (typically 1.1 equivalents) to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12-18 hours.
- **Workup:** Quench the reaction by adding saturated aqueous NaHCO_3 solution. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
- **Purification:** Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield pure **1-(Cyclopropylcarbonyl)piperidin-4-one**.

General Analytical Instrumentation Protocol:

- **NMR Spectroscopy:** ^1H and ^{13}C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.^{[4][5]} Samples are dissolved in deuterated chloroform (CDCl_3) or dimethyl sulfoxide (DMSO-d_6), with chemical shifts reported in parts per million (ppm) relative to tetramethylsilane (TMS).^[4]
- **Mass Spectrometry:** High-resolution mass spectra (HRMS) can be obtained using an ESI-TOF (Electrospray Ionization - Time of Flight) or similar mass spectrometer to confirm the elemental composition.^[4]
- **Infrared Spectroscopy:** IR spectra are generally recorded on an FT-IR spectrometer.^[6]

Visualized Workflows and Relationships

The following diagrams illustrate the synthesis workflow and the role of the parent scaffold in drug discovery.

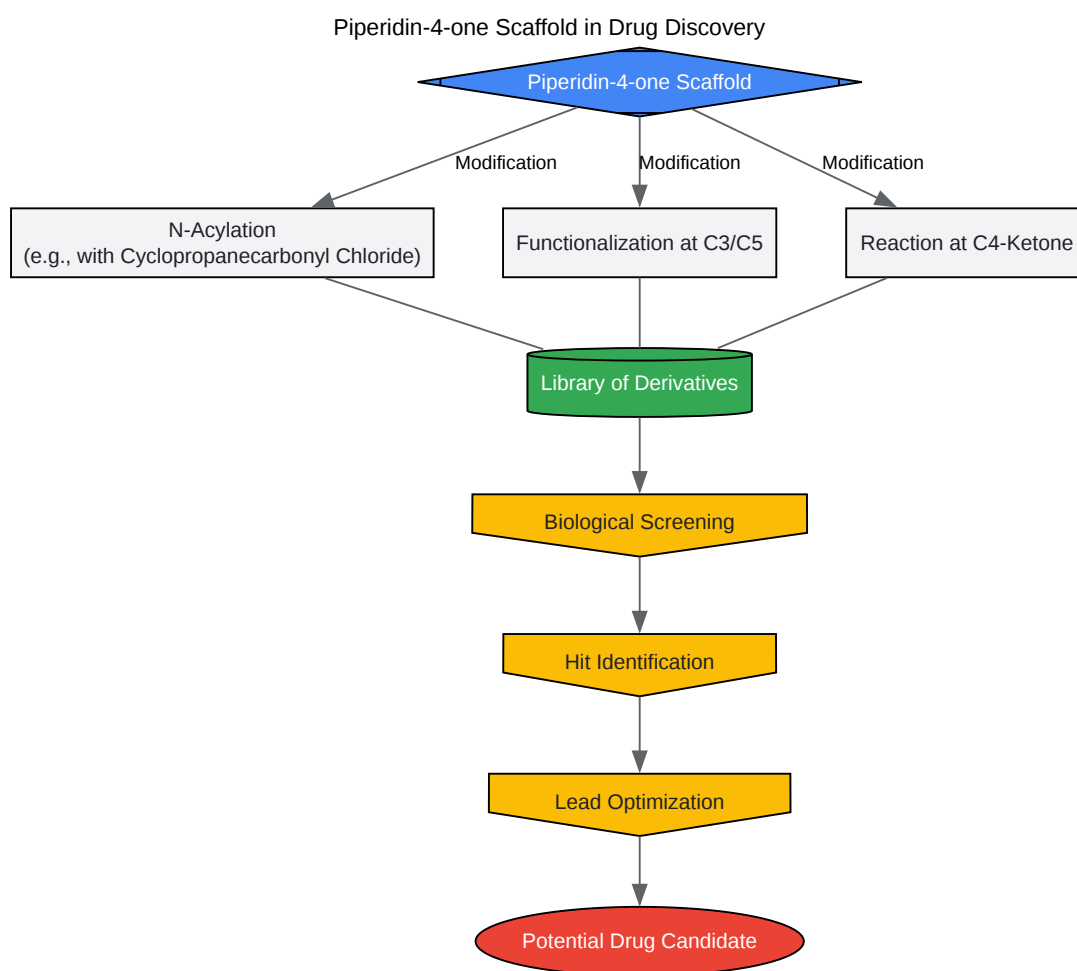


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Caption: A generalized workflow for the synthesis of **1-(Cyclopropylcarbonyl)piperidin-4-one**.

Role in Medicinal Chemistry

The piperidin-4-one nucleus is a well-established pharmacophore, serving as a key building block for a wide range of therapeutic agents, including those with anticancer and anti-HIV properties.^[1] Its conformationally constrained ring system allows for the precise spatial orientation of substituents, which is critical for effective interaction with biological targets. The modification of the N-substituent, as with the cyclopropylcarbonyl group, can significantly influence the compound's potency, selectivity, and pharmacokinetic profile. Related structures are utilized as reagents in the synthesis of compounds with neuroprotective properties.^[7]



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Caption: Logical flow from a core scaffold to a potential drug candidate.

Safety and Handling

No specific safety data sheet is available for **1-(Cyclopropylcarbonyl)piperidin-4-one**.

However, based on data for structurally related compounds such as 1-(Cyclopropylcarbonyl)piperazine, standard laboratory safety precautions should be observed.

- Health Hazards: May cause skin irritation, serious eye damage, and respiratory irritation.
- Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat. Use in a well-ventilated area or under a chemical fume hood.
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
- In case of exposure:
 - Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.
 - Skin: Wash off with soap and plenty of water.
 - Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
 - Ingestion: Rinse mouth with water and consult a physician.

This guide is intended for use by qualified professionals and should be supplemented with institutional safety protocols.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 1-(Cyclopropylcarbonyl)piperidin-4-one]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1285367#1-cyclopropylcarbonyl-piperidin-4-one-chemical-properties]

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